

Spectroscopic Analysis of Methyl 6-hydroxy-5-nitronicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 6-hydroxy-5-nitronicotinate**

Cat. No.: **B1287786**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 6-hydroxy-5-nitronicotinate**. Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of predicted data, computed values, and experimental data from its immediate precursor, 6-hydroxy-5-nitronicotinic acid, for comparative analysis. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

- IUPAC Name: Methyl 5-nitro-6-oxo-1H-pyridine-3-carboxylate[1]
- Molecular Formula: C₇H₆N₂O₅[1]
- Molecular Weight: 198.13 g/mol [1]
- CAS Number: 222970-61-8[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data for **Methyl 6-hydroxy-5-nitronicotinate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.7	d	1H	H-2
~8.4	d	1H	H-4
~3.9	s	3H	-OCH ₃
~11-13 (broad)	s	1H	-OH

Experimental ¹H NMR Data for 6-Hydroxy-5-nitronicotinic acid (in DMSO-d₆)[2]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
13.3	s (broad)	-	2H	-COOH & -OH
8.65	d	2.5	1H	H-4
8.38	d	2.5	1H	H-2

Predicted ¹³C NMR Data for **Methyl 6-hydroxy-5-nitronicinate**

Chemical Shift (δ) ppm	Assignment
~165	C=O (ester)
~160	C-6
~145	C-2
~140	C-4
~130	C-5
~120	C-3
~53	-OCH ₃

Infrared (IR) Spectroscopy

Predicted IR Data for **Methyl 6-hydroxy-5-nitronicotinate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500 (broad)	Strong	O-H stretch (H-bonded)
~1730	Strong	C=O stretch (ester)
~1620	Medium	C=C stretch (aromatic)
1550 & 1350	Strong	N-O stretch (nitro group)
~1250	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Computed Mass Spectrometry Data for **Methyl 6-hydroxy-5-nitronicotinate**[\[1\]](#)

Adduct	m/z (Predicted)
[M+H] ⁺	199.03494
[M+Na] ⁺	221.01688
[M-H] ⁻	197.02038
[M+NH ₄] ⁺	216.06148
[M+K] ⁺	236.99082
[M+H-H ₂ O] ⁺	181.02492

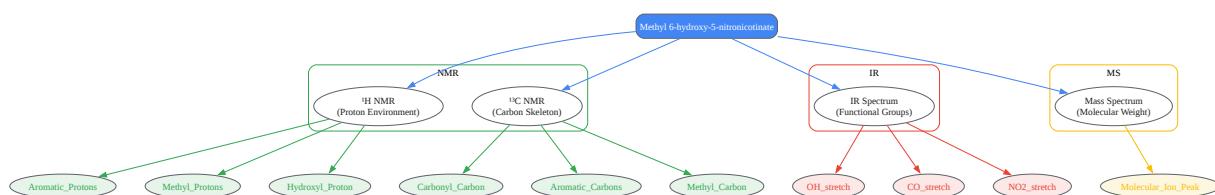
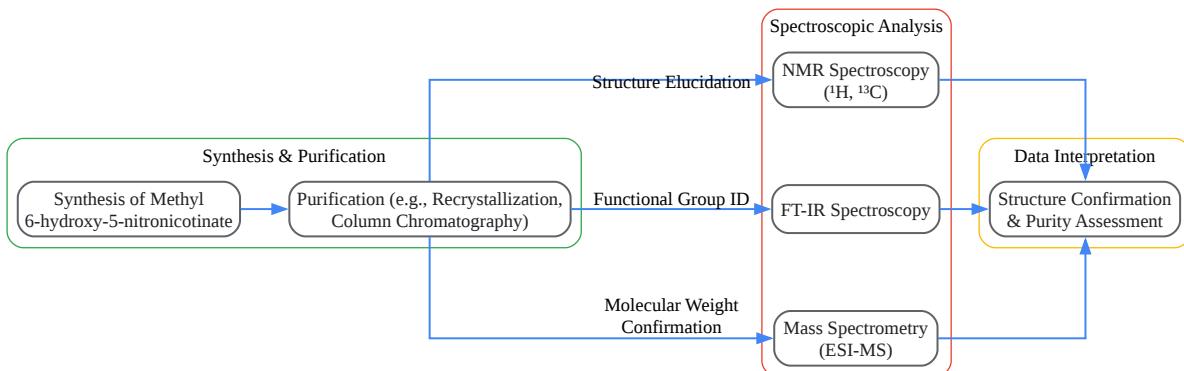
Experimental Mass Spectrum Data for **6-Hydroxy-5-nitronicotinic acid**[\[2\]](#)

Ion	m/z (Experimental)
[M+H] ⁺	184
[M-H] ⁻	183

Experimental Protocols

NMR Spectroscopy

A sample of **Methyl 6-hydroxy-5-nitronicotinate** (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field spectrometer. Chemical shifts would be referenced to the residual solvent peak.



FT-IR Spectroscopy

The solid sample would be analyzed using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.^[3] The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a transparent disk.^[3]

Electrospray Ionization Mass Spectrometry (ESI-MS)

A dilute solution of the sample (approximately 10 µg/mL) would be prepared in a suitable solvent such as methanol or acetonitrile.^[4] The solution is then introduced into the electrospray ionization source of a mass spectrometer.^[5] The analysis can be performed in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 6-hydroxy-5-nitronicotinate | C7H6N2O5 | CID 15906357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 6-hydroxy-5-nitronicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1287786#spectroscopic-data-of-methyl-6-hydroxy-5-nitronicotinate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com